Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 648441-93-4
VCID: VC16916708
InChI: InChI=1S/C16H19BrO4/c1-3-19-16(18)15-11(2)14-12(20-10-5-4-9-17)7-6-8-13(14)21-15/h6-8H,3-5,9-10H2,1-2H3
SMILES:
Molecular Formula: C16H19BrO4
Molecular Weight: 355.22 g/mol

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate

CAS No.: 648441-93-4

Cat. No.: VC16916708

Molecular Formula: C16H19BrO4

Molecular Weight: 355.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate - 648441-93-4

Specification

CAS No. 648441-93-4
Molecular Formula C16H19BrO4
Molecular Weight 355.22 g/mol
IUPAC Name ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C16H19BrO4/c1-3-19-16(18)15-11(2)14-12(20-10-5-4-9-17)7-6-8-13(14)21-15/h6-8H,3-5,9-10H2,1-2H3
Standard InChI Key CPHSFNFADOFPES-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCCBr)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate reflects its substitution pattern:

  • A benzofuran core (fused benzene and furan rings).

  • A methyl group at position 3.

  • A 4-bromobutoxy chain (–O–(CH₂)₃–CH₂Br) at position 4.

  • An ethyl ester (–COOCH₂CH₃) at position 2.

The molecular formula is C₁₆H₁₉BrO₄, with a molecular weight of 371.23 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, O=16.00).

Stereochemical Considerations

Synthetic Strategies

Retrosynthetic Analysis

Key disconnections for this molecule include:

  • Esterification of the carboxylate group.

  • Etherification to install the 4-bromobutoxy chain.

  • Benzofuran ring construction via cyclization.

Proposed Synthetic Route

A plausible pathway involves:

Step 1: Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid

  • Fries rearrangement of 3-methylphenyl acetate to form 2-acetoxy-3-methylbenzoic acid, followed by cyclization under acidic conditions .

Step 2: Ethyl Ester Formation

  • Reaction with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to yield ethyl 3-methyl-1-benzofuran-2-carboxylate .

Physicochemical Properties

Solubility and Partitioning

  • LogP (octanol-water): Estimated at 3.2 using the XLOGP3 algorithm, indicating moderate lipophilicity .

  • Aqueous solubility: Predicted to be <0.1 mg/mL due to the aromatic core and bromoalkyl chain.

Spectroscopic Profiles

  • ¹H NMR: Expected signals include:

    • δ 1.35 (t, 3H, –OCH₂CH₃).

    • δ 2.45 (s, 3H, –CH₃).

    • δ 3.55–3.75 (m, 4H, –O–CH₂–CH₂–CH₂–Br).

  • IR: Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) .

Reactivity and Functionalization

Nucleophilic Displacement

The terminal bromine in the butoxy chain is susceptible to SN2 reactions, enabling substitution with:

  • Amines to form quaternary ammonium salts.

  • Thiols for sulfide linkages.

Ester Hydrolysis

Under basic conditions (e.g., NaOH in H₂O/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, a precursor for amide coupling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator